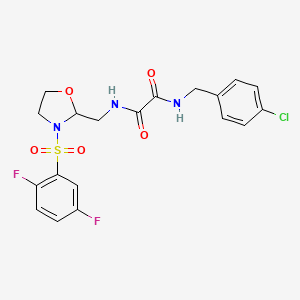
N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClF2N3O5S and its molecular weight is 473.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Compound Overview
The molecular formula of this compound is C15H20ClF2N4O5S. The compound features an oxazolidine ring, a sulfonyl group, and a chlorobenzyl moiety, which contribute to its biological activity.
Biological Activity
Antimicrobial Properties
The oxazolidine structure is often associated with antimicrobial activity, particularly against gram-positive bacteria. Studies indicate that compounds with similar structures exhibit potent antibacterial effects due to their ability to inhibit protein synthesis in bacterial cells. The presence of the difluorophenyl group may enhance lipophilicity, potentially improving membrane penetration and biological interactions .
Anticancer Activity
Recent research has explored the antiproliferative effects of similar oxazolidine derivatives on various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in cancer models. A study evaluating antiproliferative activity on human cancer cell lines such as HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast carcinoma) reported IC50 values in the nanomolar range for certain derivatives .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can disrupt microtubule formation by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Understanding these interactions is crucial for elucidating the pharmacodynamics and therapeutic potential of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazolidine Ring : This involves cyclization reactions that incorporate the sulfonamide and difluorophenyl groups.
- Introduction of the Chlorobenzyl Moiety : This step may involve nucleophilic substitution or coupling reactions.
- Final Assembly : The final product is obtained through condensation reactions involving oxalamide linkages.
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(2-methoxyethyl)oxalamide | Contains 4-chlorobenzene | Moderate antibacterial activity |
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-fluorobenzenesulfonyl)oxazolidin-2-yl)methyl)oxalamide | Contains benzo[d][1,3]dioxole | Significant anticancer activity |
| N1-(4-bromophenyl)sulfonamide derivatives | Contains 4-bromophenyl group | Variable anticancer effects |
This table illustrates how variations in substituents can influence biological activity.
Case Studies
Several studies have documented the biological evaluation of similar compounds:
- Antiproliferative Evaluation : In vitro studies on derivatives showed effective inhibition of cell growth across multiple cancer types, with some exhibiting low toxicity profiles in chick chorioallantoic membrane assays .
- Mechanistic Studies : Research focusing on the interaction between these compounds and β-tubulin revealed insights into their potential as cytotoxic agents through disruption of microtubule dynamics .
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYTWJWDOFPOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














